molecular formula C9H12BrFO2 B6270568 2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one CAS No. 2763750-95-2

2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one

Cat. No. B6270568
CAS RN: 2763750-95-2
M. Wt: 251.1
InChI Key:
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Description

2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one, commonly referred to as BMF, is an organofluorine compound that has been extensively studied for its various applications in synthetic chemistry, drug development, and materials science. BMF is an important building block for the synthesis of heterocyclic compounds and is used as an intermediate in the synthesis of biologically active compounds such as antibiotics, antivirals, and antifungals. BMF also has potential use in the development of materials for optoelectronic applications.

Scientific Research Applications

BMF has a wide range of applications in scientific research. It has been used in the synthesis of heterocyclic compounds and in the synthesis of biologically active compounds, such as antibiotics, antivirals, and antifungals. BMF has also been used in the development of materials for optoelectronic applications, such as light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs). BMF has also been used in the development of materials for use in fuel cells and batteries. Additionally, BMF has been used in the synthesis of compounds for use in drug delivery systems.

Mechanism of Action

The mechanism of action of BMF is not well understood. However, it is believed that the fluorine atom in BMF is responsible for its biological activity. Fluorine is known to interact with nucleophilic sites on biological molecules, such as enzymes, hormones, and DNA. This interaction can lead to the inhibition of enzyme activity, the disruption of hormone signaling, and the alteration of DNA structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMF are not well understood. However, in vitro studies have shown that BMF can inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and other biological molecules. Additionally, BMF has been shown to inhibit the growth of bacteria, fungi, and viruses. BMF has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using BMF in laboratory experiments include its low cost, high yield, and ease of synthesis. Additionally, BMF is a versatile compound that can be used in the synthesis of a variety of compounds. The main limitation of using BMF in laboratory experiments is its toxicity. BMF is a toxic compound that can cause skin and eye irritation, and it should be handled with care.

Future Directions

The future directions for BMF research include the development of new synthetic methods for the production of BMF, the study of its biochemical and physiological effects, and the development of new materials for optoelectronic applications. Additionally, BMF could be used as a tool to study the structure and function of biological molecules, such as enzymes, hormones, and DNA. Finally, BMF could be used to develop new drugs and drug delivery systems.

Synthesis Methods

BMF can be synthesized using a variety of methods, including direct fluorination, nucleophilic substitution, and electrophilic substitution. Direct fluorination of 1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethane is the most commonly used method, as it is relatively inexpensive and produces a high yield of BMF. Nucleophilic substitution involves the reaction of 1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethane with an alkyl halide, such as bromoethane, to produce BMF. Electrophilic substitution involves the reaction of 1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethane with an electrophile, such as a carbocation, to produce BMF.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromoethan-1-one", "2-bromo-1-(fluoromethyl)cyclohexene", "sodium hydride", "tetrahydrofuran", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "diethyl ether" ], "Reaction": [ "Step 1: 2-bromoethan-1-one is reacted with sodium hydride in tetrahydrofuran to form the enolate intermediate.", "Step 2: The enolate intermediate is then reacted with 2-bromo-1-(fluoromethyl)cyclohexene in the presence of acetic acid to form the bicyclic intermediate.", "Step 3: The bicyclic intermediate is then treated with hydrochloric acid to form the hydrochloride salt.", "Step 4: The hydrochloride salt is then treated with sodium bicarbonate to form the free base.", "Step 5: The free base is then extracted with diethyl ether and dried over magnesium sulfate.", "Step 6: The dried free base is then reacted with 2-bromoethan-1-one in the presence of acetic acid to form the target compound, 2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one." ] }

CAS RN

2763750-95-2

Molecular Formula

C9H12BrFO2

Molecular Weight

251.1

Purity

95

Origin of Product

United States

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